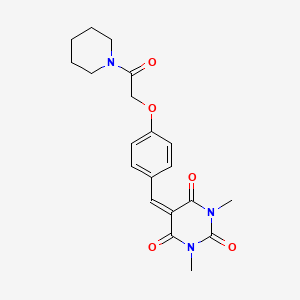
Parp1-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp1-IN-10 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. PARP1 plays a crucial role in maintaining genomic stability by facilitating the repair of single-strand breaks in DNA. Inhibitors like this compound are of significant interest in cancer research, particularly for tumors with deficiencies in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-10 typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the nitration of 6-hydroxynicotinic acid using concentrated sulfuric acid and fuming nitric acid, followed by further reactions to introduce the desired functional groups . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Parp1-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Parp1-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of PARP1 in maintaining genomic stability.
Biology: Helps in understanding the cellular responses to DNA damage and the pathways involved in DNA repair.
Industry: Used in the development of new therapeutic agents and in drug discovery processes.
Mecanismo De Acción
Parp1-IN-10 exerts its effects by inhibiting the activity of PARP1. This inhibition prevents PARP1 from facilitating the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination repair, as these cells are more reliant on PARP1 for DNA repair .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Parp1-IN-10 include:
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
- Veliparib
Uniqueness
This compound is unique in its selectivity and potency as a PARP1 inhibitor. It has shown stronger inhibitory activity and improved selectivity towards PARP1 compared to other inhibitors like Olaparib . This makes it a promising candidate for further research and development in cancer therapy.
Propiedades
Fórmula molecular |
C20H23N3O5 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-[[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H23N3O5/c1-21-18(25)16(19(26)22(2)20(21)27)12-14-6-8-15(9-7-14)28-13-17(24)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Clave InChI |
VKLCODKLVUQTBY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


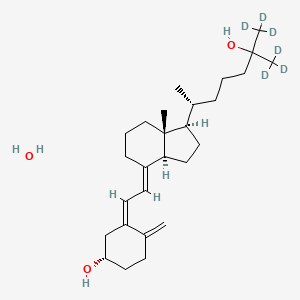
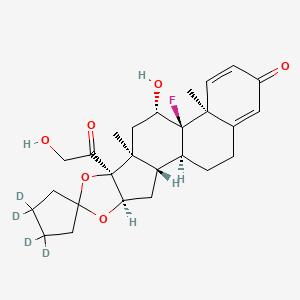
![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)



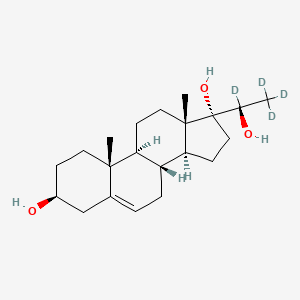
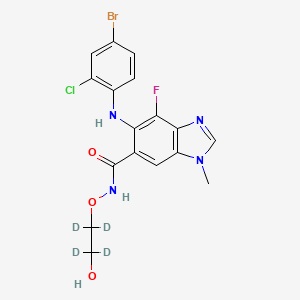
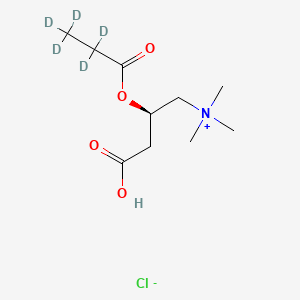
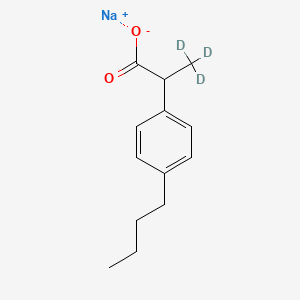
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)


